![molecular formula C13H15N3O3 B6529316 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide CAS No. 946306-01-0](/img/structure/B6529316.png)
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide
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Overview
Description
“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide” is a compound that belongs to the oxadiazole class . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide” was characterized by various spectroscopic techniques. For instance, the IR spectrum showed peaks at 3222 cm^-1 (NH), 1529 cm^-1 (C=N), and 1116 cm^-1 (C–O–C) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide” include cyclization of benzophenone hydrazide and nucleophillic alkylation of the heterocyclic scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide” include a melting point of 210–212°C . The 1H NMR spectrum (300 MHz, DMSO) shows peaks at δ 1.32–1.35 (3H, t, J = 6.4 Hz, CH3), 2.24 (3H, s, CH3), 2.62 (2H, m, CH2), 6.89–6.92 (2H, d, J = 6.1 Hz, ArH), 6.93–6.96 (2H, d, J = 6.4 Hz, ArH), 8.62 (1H, s, NH); m/z = 203 (M +) .Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds containing 1,3,4-oxadiazole cores have been found to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . For instance, certain derivatives were found to be more potent than ampicillin .
Analgesic and Anti-inflammatory Properties
These compounds also show analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new drugs in these areas.
Antiviral Properties
1,3,4-Oxadiazole derivatives have been reported to possess antiviral properties . This suggests their potential use in the treatment of various viral diseases.
Anticancer Properties
There is evidence that 1,3,4-oxadiazole derivatives can exhibit anticancer properties . They have been evaluated for their anticancer activity on various human tumor cell lines .
Antihypertensive Properties
Compounds containing 1,3,4-oxadiazole cores have been found to have antihypertensive properties . This suggests their potential use in managing high blood pressure.
Anticonvulsant and Anti-diabetic Properties
These compounds have also shown anticonvulsant and anti-diabetic properties . This indicates their potential use in the treatment of epilepsy and diabetes.
Use in Agriculture
1,3,4-Oxadiazole based compounds can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture.
Use in Electronics
Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .
Mechanism of Action
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various therapeutic focuses, including cancer therapy, treatment of age-related diseases, antimicrobials, and more .
Result of Action
1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, and more .
Action Environment
It’s worth noting that the synthesis of 1,2,4-oxadiazole derivatives has been achieved in different mediums, suggesting that the environment could potentially influence the compound’s action .
Future Directions
properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-12-15-16-13(19-12)9-4-6-10(7-5-9)14-11(17)8-18-2/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFHHKYOVFRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide |
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